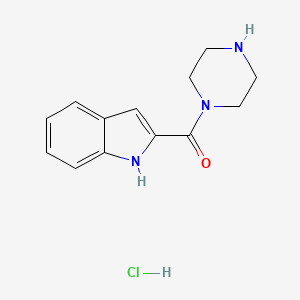

2-(哌嗪-1-羰基)-1H-吲哚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” is a derivative of indole and piperazine. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .科学研究应用

Anticancer Agent Development

The compound has been studied for its potential as an anticancer agent. Researchers have optimized known inhibitors by introducing piperazine as a linker, leading to the discovery of compounds with active and acceptable cytotoxic properties . This suggests that “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” could be a valuable scaffold in the design of new anticancer drugs.

Acetylcholinesterase Inhibition

This compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s . Piperazine derivatives have been synthesized and evaluated for their AChE inhibitory activities, indicating potential applications in treating cognitive disorders.

Alzheimer’s Disease Treatment

Linked to its AChE inhibitory activity, “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” derivatives could be used in the treatment of Alzheimer’s disease. The compound’s ability to modulate neurotransmitter levels in the brain makes it a candidate for addressing the cholinergic hypothesis of Alzheimer’s pathogenesis .

Neurotransmitter Level Modulation

The compound’s influence on neurotransmitter levels extends beyond Alzheimer’s treatment. It could be applied in various neurological conditions where neurotransmitter regulation is a therapeutic target, offering a new avenue for drug development .

Enzyme Inhibition for Neurodegenerative Disorders

Beyond AChE, “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” and its derivatives may inhibit other enzymes involved in neurodegenerative disorders. This broadens its potential application in the pharmaceutical field for various neurological diseases .

Molecular Docking Studies

Molecular docking studies of piperazine derivatives, including “2-(piperazine-1-carbonyl)-1H-indole hydrochloride”, have been conducted to understand ligand-protein interactions. This research aids in the rational design of drugs targeting specific proteins involved in disease processes .

作用机制

Target of Action

It’s worth noting that compounds with a piperazine moiety, such as delavirdine, have been found to inhibit the reverse transcriptase enzyme in hiv-1 .

Mode of Action

Similar compounds like delavirdine, which also contains a piperazine moiety, bind directly to the reverse transcriptase enzyme and block its rna-dependent and dna-dependent dna polymerase activities by disrupting the enzyme’s catalytic site .

Biochemical Pathways

Compounds with similar structures have been found to interact with the reverse transcriptase pathway in hiv-1 .

Pharmacokinetics

Piperazine, a component of the compound, is known to be freely soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have been found to inhibit the replication of hiv-1 by disrupting the function of the reverse transcriptase enzyme .

Action Environment

It’s worth noting that piperazine readily absorbs water and carbon dioxide from the air , which could potentially influence its stability and efficacy.

安全和危害

未来方向

属性

IUPAC Name |

1H-indol-2-yl(piperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRINISKQQDUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine](/img/structure/B2998664.png)

![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)

![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)